molecular formula C5H8N4 B1377259 6-(Aminomethyl)pyrimidin-4-amine CAS No. 933735-24-1

6-(Aminomethyl)pyrimidin-4-amine

Cat. No.: B1377259
CAS No.: 933735-24-1
M. Wt: 124.14 g/mol
InChI Key: HPZBMZFZIAACAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Aminomethyl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminomethyl group at the 6-position and an amino group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, making them crucial in various biochemical processes.

Biochemical Analysis

Biochemical Properties

6-(Aminomethyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including kinases and oxidoreductases. For instance, it has been observed to act as an inhibitor for certain kinases, thereby modulating phosphorylation processes within cells . Additionally, this compound can form complexes with metal ions, which can further influence its biochemical activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction . For example, it can affect the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. Furthermore, this compound has been found to alter gene expression patterns, leading to changes in cellular metabolism and function . These effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids . The compound can form hydrogen bonds and coordinate with metal ions, which facilitates its interaction with target molecules. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and context . These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be more complex. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell viability and function . These findings underscore the importance of considering temporal factors when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been found to exert beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . These observations highlight the need for careful dosage optimization when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and degradation . The compound can interact with enzymes such as dihydrofolate reductase and thymidylate synthase, which are critical for nucleotide metabolism . These interactions can influence metabolic flux and alter the levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by nucleoside transporters, which facilitate its uptake and distribution within cells . Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with formaldehyde and ammonia, followed by reduction to introduce the aminomethyl group. The reaction conditions often require a solvent such as ethanol and a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions usually conducted in polar aprotic solvents.

Major Products:

  • Oxidation products include oxo derivatives.
  • Reduction products include fully reduced amines.
  • Substitution products vary depending on the electrophile used, leading to a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

6-(Aminomethyl)pyrimidin-4-amine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleic acid bases.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science for its versatile chemical reactivity.

Comparison with Similar Compounds

    2-Aminopyrimidine: Another pyrimidine derivative with an amino group at the 2-position.

    4-Aminopyrimidine: Similar structure but lacks the aminomethyl group at the 6-position.

    6-Aminopyrimidine: Lacks the aminomethyl group at the 4-position.

Uniqueness: 6-(Aminomethyl)pyrimidin-4-amine is unique due to the presence of both an aminomethyl group at the 6-position and an amino group at the 4-position. This dual substitution pattern enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(aminomethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,2,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZBMZFZIAACAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744279
Record name 6-(Aminomethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933735-24-1
Record name 6-(Aminomethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(Aminomethyl)pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-(Aminomethyl)pyrimidin-4-amine
Reactant of Route 4
6-(Aminomethyl)pyrimidin-4-amine
Reactant of Route 5
6-(Aminomethyl)pyrimidin-4-amine
Reactant of Route 6
6-(Aminomethyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.